![molecular formula C19H17NOS B2831664 2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797983-37-9](/img/structure/B2831664.png)
2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide
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Description
“2-methyl-N-(2-(thiophen-3-yl)benzyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been known for their various biological effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of benzamide compounds like “this compound” typically starts from benzoic acid derivatives and amine derivatives . The products obtained from the synthesis are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide compounds like “this compound” often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure of related compounds, such as thiophene derivatives, has been determined through X-ray diffraction studies. For instance, a study synthesized and analyzed the crystal structure of a thiophene-based compound, revealing its stabilization by hydrogen bonds and π···π interactions. This research contributes to understanding the molecular arrangements that could influence the physical and chemical properties of similar compounds (Sharma et al., 2016).
Anticancer Activity
Substituted benzamides, including those with thiophene moieties, have been designed, synthesized, and evaluated for their anticancer properties. One study reported the synthesis of derivatives starting from various precursors, with several compounds showing moderate to excellent anticancer activity against different cancer cell lines. This highlights the potential of thiophene derivatives in developing new anticancer therapies (Ravinaik et al., 2021).
Enzyme Inhibition
Research into thiophene-2-carboxamide derivatives has explored their potential as cholinesterase inhibitors, with several compounds showing effective inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Such inhibitors are crucial for developing treatments for neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).
Supramolecular Gelators
A series of N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior. This research aimed to elucidate the role of methyl functionality and non-covalent interactions in gelation, which is important for developing new materials with specific physical properties (Yadav & Ballabh, 2020).
Antimicrobial Properties
Studies on acylthiourea derivatives of benzamides have shown significant antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship analysis provides insights into the design of new antimicrobial agents with potential applications in treating infections and combating resistance (Limban et al., 2011).
properties
IUPAC Name |
2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-6-2-4-8-17(14)19(21)20-12-15-7-3-5-9-18(15)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCKFZAZXXLJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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